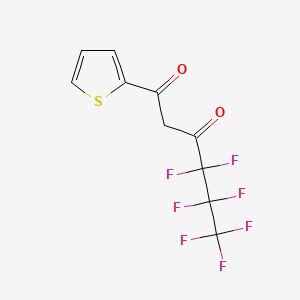

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione

Description

The exact mass of the compound 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-thiophen-2-ylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQGOZSTQAYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060332 | |

| Record name | (Perfluorobutyryl)-2-thenoylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-94-4 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylperfluorobutyrylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorobutyryl)-2-thenoylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 559-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione

An In-depth Technical Guide to the Synthesis and Characterization of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones represent a class of highly versatile organic compounds that have garnered significant interest across various scientific disciplines. The introduction of fluorine atoms into the β-diketone scaffold imparts unique properties, including enhanced thermal stability, volatility, and Lewis acidity of their metal complexes.[1][2] These characteristics make them invaluable as ligands in coordination chemistry, precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films, and as reagents in catalysis and analytical chemistry.[2]

This guide focuses on a specific, noteworthy member of this family: This compound . This molecule synergistically combines a highly fluorinated alkyl chain (heptafluorobutyl) with an aromatic heterocyclic moiety (2-thienyl). The strong electron-withdrawing nature of the heptafluorobutyl group significantly influences the electronic properties of the diketone, enhancing the acidity of the methylene protons and favoring the enol tautomer. The thienyl group, a common pharmacophore and electronic component, introduces further possibilities for creating advanced materials and biologically active compounds. This document provides a comprehensive overview of its synthesis, detailed characterization, key chemical properties, and potential applications for researchers in chemistry, materials science, and drug development.

PART 1: Synthesis via Claisen Condensation

The most classical and widely employed method for the synthesis of β-diketones is the Claisen condensation.[3][4] This reaction involves the base-mediated condensation of a ketone with an ester to form the target 1,3-dicarbonyl compound. For the synthesis of this compound, this involves the reaction between 2-acetylthiophene and an ethyl heptafluorobutanoate.

Rationale for Experimental Choices:

-

Starting Materials : 2-acetylthiophene provides the thienyl-carbonyl moiety, while ethyl heptafluorobutanoate serves as the source of the heptafluorinated chain and the second carbonyl group.

-

Base : A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of 2-acetylthiophene, generating the necessary enolate nucleophile. The pKa of the α-protons is low enough for these bases to be effective.

-

Solvent : An anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial to prevent quenching of the base and the reactive enolate intermediate.

Reaction Scheme

The overall synthetic transformation is depicted below.

Caption: Claisen condensation for the synthesis of the target compound.

Detailed Experimental Protocol

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Solvent Addition : Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, then carefully add anhydrous THF.

-

Enolate Formation : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylthiophene (1.0 equivalent) in anhydrous THF to the flask. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation : Add ethyl heptafluorobutanoate (1.05 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup : After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

PART 2: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₇O₂S | [5][6] |

| Molecular Weight | 322.20 g/mol | [6][7] |

| Appearance | Clear liquid | [8] |

| Melting Point | 214.5°C | [8][9] |

| Boiling Point | 112 °C at 8 mmHg | [8][9] |

| Density | 1.53 g/cm³ | [8][9] |

| CAS Number | 559-94-4 | [6][8] |

Characterization Workflow

The following workflow outlines the standard procedure for structural elucidation and purity confirmation.

Caption: Standard workflow for analytical characterization.

Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | - Thienyl Protons: Three signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene ring. - Methylene Protons (-CH₂-): A singlet around 6.0-6.5 ppm, indicating the presence of the enol form. The diketo form's methylene protons would appear further upfield. - Enol Proton (-OH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding. |

| ¹³C NMR | - Carbonyl Carbons (C=O): Two signals in the range of 180-200 ppm. The enol form will show distinct shifts for the two carbonyls. - Thienyl Carbons: Four signals in the aromatic region (~125-145 ppm). - Methylene Carbon (-CH₂-): A signal around 90-100 ppm. - Fluoroalkyl Carbons: Signals showing coupling with fluorine (C-F coupling). |

| ¹⁹F NMR | - -CF₃ Group: A triplet around -81 ppm. - -CF₂-CF₃ Group: A quartet around -120 ppm. - -CF₂-C=O Group: A triplet around -125 ppm. |

| Mass Spec. (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 322. - Key Fragments: Loss of the heptafluoropropyl radical (C₃F₇•), the thienyl group, and characteristic fragments of the diketone structure. |

| Infrared (IR) | - C=O Stretch: Strong, broad absorption band around 1600-1650 cm⁻¹, characteristic of a conjugated β-diketone in its enol form. - C-F Stretch: Very strong, multiple absorption bands in the 1100-1300 cm⁻¹ region. - O-H Stretch: Broad absorption from 2500-3200 cm⁻¹ for the enolic hydroxyl group. |

PART 3: Key Chemical Features and Applications

Keto-Enol Tautomerism

A defining feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The strong electron-withdrawing effect of the heptafluorobutyl group pulls electron density away from the dicarbonyl backbone. This stabilizes the conjugated enol form through intramolecular hydrogen bonding, causing the equilibrium to lie heavily in favor of the enol tautomer.

Caption: Tautomeric equilibrium heavily favors the enol form.

Metal Chelation and Applications

The deprotonated enol form acts as a powerful bidentate chelating agent, forming stable six-membered ring complexes with a wide range of metal ions.[1] This property is the foundation for many of its applications.

-

Luminescent Materials : The compound can act as a "ligand sensitizer" for lanthanide ions (e.g., Eu³⁺, Tb³⁺). The organic ligand absorbs UV light efficiently and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. This is crucial for applications in OLEDs, bio-imaging, and sensors.[1]

-

Catalysis : Metal complexes derived from this ligand can serve as catalysts in various organic transformations. The electronic properties of the complex can be tuned by the choice of the metal center.

-

Analytical Reagents : Its ability to form colored or volatile complexes with metal ions makes it useful for solvent extraction and quantitative analysis of metals.

-

MOCVD Precursors : The volatility of its metal complexes makes it a candidate for use in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow thin films of metal oxides or pure metals.[2]

-

Drug Development : The indane-1,3-dione scaffold, a related dicarbonyl structure, is recognized as a privileged scaffold in medicinal chemistry.[10] The unique combination of a thienyl group and a highly fluorinated chain in this compound makes it an interesting building block for designing novel therapeutic agents.

Safety and Handling

According to its GHS classification, this compound is considered hazardous.[7]

-

Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8][9]

References

-

Prieto, L., et al. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules. Available from: [Link]

-

SpectraBase. (n.d.). This compound. Available from: [Link]

-

MDPI. (2022). Recent Developments in the Synthesis of β-Diketones. MDPI. Available from: [Link]

-

Lipunova, N. V., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules. Available from: [Link]

-

Pecharsky, V. K., et al. (2022). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. RSC Advances. Available from: [Link]

-

Yamazaki, T., et al. (2019). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Available from: [Link]

-

PubChem. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available from: [Link]

-

Global Substance Registration System. (n.d.). This compound. Available from: [Link]

Sources

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | C10H5F7O2S | CID 68411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 559-94-4 [chemicalbook.com]

- 9. This compound CAS#: 559-94-4 [m.chemicalbook.com]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione CAS number and structure

An In-Depth Technical Guide to 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS: 559-94-4)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a specialized fluorinated β-dicarbonyl compound. Identified by CAS Number 559-94-4, this molecule integrates three key chemical motifs: a heterocyclic thiophene ring, a versatile 1,3-dione (β-diketone) linker, and a highly electronegative heptafluorobutyl chain. This unique combination imparts distinct physicochemical properties that make it a compound of significant interest for researchers. While primarily designated for research purposes, its structure suggests potential applications as a sophisticated building block in medicinal chemistry, a chelating agent in coordination chemistry, and a precursor in materials science. This document details its molecular structure, physicochemical properties, a proposed synthetic route with mechanistic rationale, and prospective applications, serving as a critical resource for scientists and development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is a well-defined molecule with the key identifiers and properties summarized below.

Chemical Structure and Identifiers

The structure consists of a 2-thienyl group attached to a hexanedione backbone, which is terminally substituted with a heptafluoropropyl group.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 559-94-4 | [1][2][3][4] |

| IUPAC Name | 4,4,5,5,6,6,6-heptafluoro-1-thiophen-2-ylhexane-1,3-dione | [5] |

| Molecular Formula | C₁₀H₅F₇O₂S | [1][2][4][6] |

| Molecular Weight | 322.20 g/mol | [1][4][5] |

| Canonical SMILES | C1=CSC(=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | [5] |

| InChIKey | QHOQGOZSTQAYRH-UHFFFAOYSA-N | [1][4][5] |

| Synonyms | 2-Thenoylperfluorobutyrylmethane, Heptafluoro-1-(2-thienyl)-1,3-hexanedione |[1][2][5] |

Physicochemical Data

The physical properties of this compound are heavily influenced by its fluorinated chain, which increases its density and affects its boiling point and solubility.

Table 2: Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 112 °C | at 8 mmHg | [7] |

| Density | 1.53 g/cm³ | - | [7] |

| Refractive Index | 1.5005 - 1.5025 | - | [7] |

| Storage Temp. | 2–8 °C | Under inert gas (Nitrogen or Argon) |[7] |

Synthesis and Mechanistic Rationale

The synthesis of β-diketones is a cornerstone of organic chemistry, most commonly achieved via the Claisen condensation reaction. This pathway is the most logical and efficient method for constructing the carbon backbone of this compound.

Causality of the Synthetic Strategy

The Claisen condensation is the reaction of an ester with an enolizable ketone (or another ester) in the presence of a strong base to form a β-dicarbonyl compound. The causality for this choice rests on several factors:

-

Bond Formation: It directly forms the critical C-C bond between the carbonyl carbon of the ester and the α-carbon of the ketone.

-

Precursor Availability: The required starting materials, an ester of 2-thenoic acid (e.g., ethyl 2-thenoate) and a heptafluorinated ketone (e.g., 1,1,1,2,2,3,3-heptafluoro-4-octanone), are accessible.

-

Driving Force: The reaction is driven to completion because the resulting β-diketone is acidic and is deprotonated by the strong base used in the reaction. This acid-base step is thermodynamically favorable and pulls the equilibrium towards the product.

Caption: Proposed synthetic workflow via Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure derived from standard methodologies for Claisen condensations.[8][9][10]

Materials:

-

Ethyl 2-thenoate

-

1,1,1,2,2,3,3-Heptafluoro-4-pentanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Base Preparation: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.2 equivalents). The suspension is stirred.

-

Reactant Addition: A solution of 1,1,1,2,2,3,3-heptafluoro-4-pentanone (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is stirred for 30 minutes to allow for complete enolate formation.

-

Condensation: A solution of ethyl 2-thenoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching and Workup: The reaction is carefully quenched by slowly adding it to a beaker of ice-cold 1 M HCl. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Prospective Applications in Research and Drug Development

While this compound is sold for research use only, its unique structure suggests several high-potential applications for drug development professionals and researchers.[2]

Building Block for Fluorinated Pharmaceuticals

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties.

-

Metabolic Stability: The heptafluorobutyl group can block sites of oxidative metabolism, increasing the drug's half-life.

-

Lipophilicity and Bioavailability: The high lipophilicity of the fluorinated chain can improve a molecule's ability to cross cell membranes, potentially enhancing oral bioavailability.

-

Binding Affinity: The strong electron-withdrawing nature of the fluoroalkyl group can alter the pKa of nearby functionalities and create favorable interactions (e.g., dipole-dipole) with enzyme active sites.

This compound serves as a synthon to introduce both a thiophene ring (a common bioisostere for a phenyl ring) and a fluorinated tail into a larger, more complex molecule.[11]

Chelating Agent for Metal-Based Therapeutics and Catalysis

The β-diketone moiety is a classic bidentate chelating ligand, capable of forming stable, six-membered ring complexes with a wide range of metal ions. This property is relevant in several areas:

-

Metal-Based Drugs: Metal complexes are used in various therapeutic areas, including as anticancer and antimicrobial agents. The lipophilic nature of this ligand could aid in the delivery of a metallic center into cells.

-

Homogeneous Catalysis: Metal-diketonate complexes are often used as catalysts in organic synthesis due to their stability and solubility in organic solvents.

Safety, Handling, and Storage

As a fluorinated organic compound, proper handling and storage are imperative to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Pictogram |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Irritant |

| Skin Irritation | Causes skin irritation. | Irritant |

| Eye Irritation | Causes serious eye irritation. | Irritant |

| Respiratory Irritation | May cause respiratory irritation. | Irritant |

Source:[5]

-

Handling: Use in a well-ventilated fume hood is mandatory. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably refrigerated at 2–8 °C.[7] This prevents degradation from moisture and atmospheric contaminants.

References

-

National Institute of Standards and Technology. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. NIST Chemistry WebBook. [Link]

-

Mague, J. T. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. IntechOpen. [Link]

-

Pharos. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. PubChem. [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,5,5,6,6,6-Heptafluoro-1-(furan-2-yl)hexane-1,3-dione. PubChem. [Link]

-

Mol-Instincts. (n.d.). 4,4,5,5,6,6,6-HEPTAFLUORO-1-(THIOPHEN-2-YL)HEXANE-1,3-DIONE. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(furan-2-yl)-. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

MDPI. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

-

Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. [Link]

-

PubMed. (2014). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. [Link]

-

MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

-

ResearchGate. (2018). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. [Link]

-

National Institutes of Health. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

Sources

- 1. 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4,4,5,5,6,6,6-HEPTAFLUORO-1-(THIOPHEN-2-YL)HEXANE-1,3-DIONE | CAS 559-94-4 [matrix-fine-chemicals.com]

- 5. 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | C10H5F7O2S | CID 68411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound CAS#: 559-94-4 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jelsciences.com [jelsciences.com]

Spectroscopic Characterization of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione: A Technical Guide

Introduction: Unveiling a Versatile Fluorinated Chelator

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione, holding the CAS Registry Number 559-94-4, is a significant member of the β-diketone family of compounds.[1][2][3] Its structure, featuring a thiophene ring linked to a heavily fluorinated diketone chain (Molecular Formula: C₁₀H₅F₇O₂S; Molecular Weight: 322.20 g/mol ), imbues it with unique chemical properties that are of considerable interest to researchers in coordination chemistry, materials science, and drug development.[1][2] The compound is a more fluorinated analog of thenoyltrifluoroacetone (TTFA), a well-known chelating agent used extensively in the solvent extraction of metals.[4][5] The presence of the electron-withdrawing heptafluoropropyl group significantly enhances the acidity of the enol form, facilitating the formation of stable metal chelates at lower pH values compared to its non-fluorinated counterparts.[4]

A critical aspect of this molecule's chemistry, fundamental to understanding its spectroscopic data, is its existence as a tautomeric mixture of keto and enol forms. The equilibrium between these two forms is influenced by the solvent and temperature, and both forms contribute to the observed spectra. The enol form is generally favored due to the formation of a stable, intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of the title compound.

This guide provides a detailed analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) spectroscopic data for this compound. We will delve into the interpretation of these data, grounded in established chemical principles, to provide a comprehensive characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a common method that provides a detailed fragmentation fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum of this compound shows a distinct molecular ion peak and a series of characteristic fragment ions.[3] The high-resolution molecular weight is 321.9898 Da.[1]

Table 1: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 322 | [M]•⁺ | [C₁₀H₅F₇O₂S]•⁺ | Molecular Ion |

| 253 | [M - CF₃]⁺ | [C₉H₅F₄O₂S]⁺ | Loss of a trifluoromethyl radical |

| 153 | [M - C₃F₇]⁺ | [C₇H₅O₂S]⁺ | α-cleavage, loss of the heptafluoropropyl radical |

| 127 | [C₄H₃S-CO-CH₂]⁺ | [C₆H₅OS]⁺ | Fragment from the thenoylacetyl moiety |

| 111 | [C₄H₃S-CO]⁺ | [C₅H₃OS]⁺ | Thenoyl cation, a very stable and characteristic fragment |

The fragmentation pathway is dominated by cleavages adjacent to the carbonyl groups and the facile loss of the stable fluorinated alkyl radicals. The presence of the thenoyl cation at m/z 111 is a strong indicator of the thiophene-carbonyl substructure.

Caption: Proposed major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: A background spectrum is collected with the ATR crystal clean and uncovered. This accounts for atmospheric CO₂ and H₂O, as well as the instrumental response.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm pressure is applied using a clamp to ensure good contact.

-

Sample Spectrum: The infrared spectrum of the sample is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The technique mentioned in PubChem is a neat capillary cell, which involves melting the sample between two salt plates.[1]

Predicted Spectral Features

Due to the keto-enol tautomerism, the IR spectrum is expected to be a composite of both forms. The key absorptions are predicted as follows:

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3100 | C-H Stretch | Thiophene Ring | Aromatic C-H stretch, typically weak. |

| 1725-1700 | C=O Stretch | Keto form | Characteristic ketone carbonyl absorption. |

| 1640-1580 | C=O / C=C Stretch | Enol form | Conjugated carbonyl and C=C double bond vibrations of the enol ring. |

| 1450-1400 | C=C Stretch | Thiophene Ring | Aromatic ring stretching vibrations. |

| 1350-1100 | C-F Stretch | C₃F₇ Group | Strong, complex, and broad absorptions characteristic of C-F bonds. |

| ~750-700 | C-S Stretch | Thiophene Ring | Confirms the presence of the thiophene moiety. |

The most diagnostic region is the carbonyl stretching region (1800-1550 cm⁻¹). The presence of multiple bands in this area would be strong evidence for the co-existence of the keto and enol tautomers in the sample. The intense and broad C-F stretching bands in the lower wavenumber region are a definitive signature of the perfluoroalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all essential for a complete characterization.

¹H NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using a standard single-pulse experiment. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are averaged to improve the signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The spectrum will show signals for both the keto and enol tautomers, with their integration ratio reflecting their relative abundance in the chosen solvent.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Tautomer |

| 7.8 - 8.0 | Doublet of doublets | 1H | H5 (Thiophene) | Both |

| 7.6 - 7.8 | Doublet of doublets | 1H | H3 (Thiophene) | Both |

| 7.1 - 7.3 | Doublet of doublets | 1H | H4 (Thiophene) | Both |

| ~6.5 | Singlet | 1H | -CH= (vinyl) | Enol |

| ~14-15 | Broad Singlet | 1H | -OH (enol) | Enol |

| ~4.0 | Singlet | 2H | -CH₂- | Keto |

-

Expertise Insight: The enolic proton (-OH) is expected to be significantly deshielded (14-15 ppm) due to the strong intramolecular hydrogen bond, appearing as a broad signal. The vinyl proton (-CH=) of the enol form appears around 6.5 ppm. The methylene protons (-CH₂-) of the less abundant keto form would appear as a sharp singlet further upfield. The three distinct protons on the thiophene ring will appear in the aromatic region, each showing coupling to the others (doublet of doublets).

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and essential for characterizing fluorinated compounds, offering a wide chemical shift range that minimizes signal overlap.[6]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The experiment is run on a multinuclear probe tuned to the ¹⁹F frequency. ¹H decoupling is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Processing: Data is processed similarly to ¹H NMR. Chemical shifts are referenced to an external standard, commonly CFCl₃ (δ = 0 ppm).[7]

The heptafluoropropyl group contains three distinct fluorine environments: -CF₂-CF₂-CF₃.

Table 4: Predicted ¹⁹F NMR Chemical Shifts

| Predicted δ (ppm vs CFCl₃) | Assignment | Multiplicity (without ¹H decoupling) |

| ~ -81 | -CF₃ | Triplet |

| ~ -122 | -CF₂- (adjacent to C=O) | Singlet (or complex multiplet) |

| ~ -127 | -CF₂- (adjacent to CF₃) | Quartet |

-

Expertise Insight: The terminal -CF₃ group at ~-81 ppm is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. The internal -CF₂- group at

-127 ppm will appear as a quartet due to coupling with the -CF₃ group. The -CF₂- group alpha to the carbonyl (-122 ppm) will show the most variable chemical shift depending on the keto-enol equilibrium and will be a complex multiplet without decoupling, but a singlet with ¹H decoupling and assuming negligible four-bond F-F coupling.

¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is often required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to provide a spectrum where each unique carbon appears as a singlet. A larger number of scans (hundreds to thousands) is typically necessary.

-

Processing: Standard Fourier transform, phasing, and referencing (to the deuterated solvent signal) are performed.

The spectrum will be complex due to the presence of tautomers and strong C-F coupling, which splits the signals of the fluorinated carbons into multiplets even in a proton-decoupled spectrum.

Table 5: Predicted ¹³C NMR Chemical Shift Ranges

| Predicted δ (ppm) | Assignment | Notes |

| 190-200 | C=O (Keto) | Carbonyl carbons of the keto form. |

| 175-185 | C=O / C-OH (Enol) | Deshielded carbons of the enol form. |

| 130-145 | Thiophene Carbons | Aromatic region, 4 distinct signals expected. |

| 105-120 (quartet) | -CF₃ | Split by three fluorine atoms (¹JCF ≈ 280-300 Hz). |

| 105-120 (triplet) | -CF₂- | Each CF₂ group will appear as a triplet due to coupling with adjacent fluorines. |

| 90-100 | =CH- (Enol) | Vinylic carbon of the enol form. |

| ~45 | -CH₂- (Keto) | Methylene carbon of the keto form. |

-

Expertise Insight: The carbon signals of the C₃F₇ group will be the most revealing feature. They will appear as complex multiplets with very large one-bond carbon-fluorine coupling constants (¹JCF), confirming the direct attachment of fluorine atoms. The carbonyl carbons will show different chemical shifts for the keto and enol forms, allowing for the study of the tautomeric equilibrium.

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural confirmation. Mass spectrometry reveals a clear molecular ion and a predictable fragmentation pattern dominated by the loss of fluorinated radicals and the formation of a stable thenoyl cation. Infrared spectroscopy confirms the presence of all key functional groups and provides evidence for the keto-enol tautomerism. Finally, a combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy allows for the complete assignment of the molecular skeleton, differentiates between the tautomeric forms, and confirms the integrity of the highly fluorinated side chain. This collection of data serves as an essential reference for researchers utilizing this versatile compound in drug discovery, analytical chemistry, and materials science.

References

-

Suleiman, S., Datti, K., & Mustapha, A. (2022). Synthesis, Characterization and Antimicrobial Screening of Fe (II) And Co (II) Metal Complexes with 2-Thenoyltrifluoroacetone and 2,4-Dinitrophenylhydrazine. DUJOPAS, 8(3a), 139-149. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68411, 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zaharieva, J., et al. (2012). Mechanochemical synthesis of thenoyltrifluoroacetone-1,10-phenanthroline europium complex. Journal of Chemical Technology and Metallurgy, 47(3), 287-292. Retrieved from [Link]

-

Pharos. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. Retrieved from [Link]

-

Rout, A., & Venkatesan, K. A. (2022). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Molecules, 27(19), 6271. Retrieved from [Link]

-

Wikipedia. (n.d.). Thenoyltrifluoroacetone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

CAS. (n.d.). This compound. In CAS Common Chemistry. Retrieved from [Link]

-

mzCloud. (2023). 4,4,5,5,6,6,6-Heptafluoro-1-(thien-2-yl)hexane-1,3-dione. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-CHLORO-4,4,5,5,6,6,6-HEPTAFLUORO-1-(2-THIENYL)-1-HEXEN-3-ONE. Retrieved from [Link]

-

Kopylovich, M. N., et al. (2019). Behavior of Some Perfluorinated Analogs of Thenoyltrifluoroacetone in Aqueous Solution. Journal of Chemical & Engineering Data, 64(6), 2599–2607. Retrieved from [Link]

-

University of Leicester. (n.d.). Fluorine NMR. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (n.d.). Journal Home. Retrieved from [Link]

-

Defense Technical Information Center. (1972). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

Fluorine Notes. (n.d.). Online journal devoted to fluorine chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-HEPTYL)-OXIRANE. Retrieved from [Link]

-

Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

Sources

- 1. 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | C10H5F7O2S | CID 68411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. colorado.edu [colorado.edu]

Tautomeric Forms of Fluorinated β-Diketones: A Technical Guide for Advanced Research and Development

Abstract

Fluorinated β-diketones are a cornerstone of modern coordination chemistry, catalysis, and materials science, largely due to their unique electronic properties and versatile coordination behavior.[1][2] Central to their reactivity and application is the phenomenon of tautomerism—the dynamic equilibrium between diketo and enol forms. The strategic incorporation of fluorine atoms profoundly influences this equilibrium, dramatically altering the physicochemical properties of the molecule. This guide provides an in-depth exploration of the tautomeric landscape of fluorinated β-diketones, offering field-proven insights into the structural, electronic, and environmental factors governing the keto-enol equilibrium. We will dissect the causality behind experimental choices for characterization and provide validated protocols for researchers, scientists, and drug development professionals.

The Fundamental Principle: Keto-Enol Tautomerism

β-Diketones inherently exist as a mixture of two principal tautomeric forms: a diketo form and a chelated cis-enol form.[3][4] This equilibrium is not static; it is a dynamic process influenced by the molecule's structure and its immediate environment. The enol form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring, and by π-system conjugation.[5] Conversely, the diketo form can be destabilized by the dipole-dipole repulsion between the two adjacent carbonyl groups.[5]

For asymmetric β-diketones, two distinct enol forms (enol-a and enol-b) can exist, leading to a more complex enol-enol equilibrium in addition to the primary keto-enol equilibrium.[6][7]

Caption: General tautomeric equilibrium in asymmetric β-diketones.

The Fluorine Effect: A Paradigm Shift in Equilibrium

The introduction of highly electronegative fluorine atoms, particularly as a trifluoromethyl (-CF₃) group, dramatically shifts the tautomeric equilibrium towards the enol form.[8] This phenomenon, often referred to as the "fluoro-effect," can be attributed to several key factors:

-

Inductive Effect: The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the α-protons, facilitating enolization.[9]

-

Enol Stabilization: The electronegativity of fluorine enhances the strength of the intramolecular hydrogen bond in the enol tautomer.[10] This increased stability makes the enol form significantly more favorable.

-

Destabilization of the Diketo Form: In some cases, particularly with α-fluorination (fluorine on the central carbon), the diketo form is favored due to destabilization of the enol's C=C double bond.[3][6]

Studies have consistently shown that while acetylacetone exists with about 80% enol content in non-polar solvents, its fluorinated analog, trifluoroacetylacetone, is almost completely enolized under the same conditions.[3][6] Hexafluoroacetylacetone exists predominantly in its enol form.[3]

Environmental Influence: The Critical Role of the Solvent

The keto-enol equilibrium of fluorinated β-diketones is exquisitely sensitive to the solvent environment.[9][11] This sensitivity provides a powerful tool for tuning the properties of these compounds for specific applications.

-

Non-Polar Solvents (e.g., Hexane, CCl₄, CDCl₃): In these environments, the intramolecular hydrogen bond of the enol form is paramount for stabilization. There is no competition from the solvent for hydrogen bonding. Consequently, fluorinated β-diketones exhibit their highest enol content in non-polar media.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, but not donors. While they can solvate the diketo form, the enol tautomer remains highly stable. In some cases, polar aprotic solvents can shift the equilibrium slightly towards the keto form compared to non-polar solvents.[9][12]

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents are both hydrogen bond donors and acceptors. They can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the enol and keto tautomers.[5] This competition generally stabilizes the more polar diketo form, shifting the equilibrium away from the enol.[9][13]

| Compound | Solvent | % Enol Tautomer | Key Insight |

| Trifluoroacetylacetone | CDCl₃ | >95% | Strong inductive effect of CF₃ group and non-polar solvent overwhelmingly favor the enol form.[6] |

| Trifluoroacetylacetone | DMSO-d₆ | ~90% | Polar aprotic solvent slightly reduces enol content compared to CDCl₃.[13] |

| Trifluoroacetylacetone | D₂O | Significantly Lower | Polar protic solvent disrupts intramolecular H-bond, favoring the diketo form.[13] |

| 2-Trifluoroacetyl-1-indalone | CDCl₃ | 100% | Exists entirely as a mixture of two enol forms in a non-polar solvent.[12] |

| 2-Trifluoroacetyl-1-indalone | DMF-d₇ | 40% (60% hydrate) | A polar aprotic solvent shifts the equilibrium significantly, even leading to hydrate formation.[12] |

Caption: Solvent-dependent tautomeric equilibrium for representative fluorinated β-diketones.

Analytical Characterization: A Multi-Technique Approach

Accurate characterization of the tautomeric equilibrium requires a synergistic application of spectroscopic techniques. Each method provides a unique window into the molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for quantitatively assessing tautomeric ratios. The keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12][14]

Step-by-Step Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precise amount of the fluorinated β-diketone (e.g., 5-10 mg) in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is anhydrous to prevent hydrate formation, which can complicate spectra.[15]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spectra.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) sequence is sufficient.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A value of 10-15 seconds is a conservative and safe choice.

-

Number of Scans (ns): Typically 8 to 16 scans are adequate for sufficient signal-to-noise.

-

-

Spectral Analysis:

-

Identify Key Signals: The enolic proton (-OH) appears as a broad singlet at a characteristic downfield shift (δ 12-16 ppm). The α-proton (-CH=) of the enol form appears as a sharp singlet (δ 5.5-6.5 ppm). The α-protons (-CH₂-) of the keto form appear as a singlet further upfield (δ 3.5-4.5 ppm).

-

Integration: Carefully integrate the distinct signals corresponding to the α-proton of the enol form and the α-protons of the keto form.

-

Calculation: Calculate the percentage of the enol form using the following formula: % Enol = [Integral(enol α-H) / (Integral(enol α-H) + (Integral(keto α-H₂)/2))] * 100

-

-

Self-Validation: The integration of the enolic -OH proton should correlate with the integration of the enolic α-proton. Any significant deviation may suggest the presence of water or other exchangeable protons.

¹⁹F and ¹³C NMR provide complementary and confirmatory data. ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms, showing distinct signals for the keto and enol tautomers.[6][16] ¹³C NMR can distinguish between the carbonyl carbons of the keto form and the enolic carbons.[6]

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a rapid and sensitive method for studying tautomeric equilibria, particularly the enol-enol equilibrium.[17] The conjugated π-system of the enol form gives rise to a strong π→π* transition, typically observed at longer wavelengths (λ > 300 nm), while the keto form absorbs at shorter wavelengths.[5][13]

Step-by-Step Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare stock solutions of the β-diketone in the desired solvents (e.g., hexane, ethanol). Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

-

Data Analysis:

-

The strong absorption band at longer wavelengths (~300-350 nm) is attributed to the enol tautomer(s).[17]

-

A weaker band or shoulder at shorter wavelengths (~250-280 nm) is characteristic of the diketo form.[5]

-

By comparing the relative intensities of these bands across different solvents, one can qualitatively assess the shift in equilibrium.[5][17] For asymmetric diketones, deconvolution of the enol band can sometimes resolve the contributions from the two different enol tautomers.[17]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable structural information by probing the vibrational frequencies of the carbonyl groups.

-

Enol Form: Characterized by a broad, strong absorption band for the conjugated and hydrogen-bonded C=O group between 1580-1640 cm⁻¹.[13]

-

Keto Form: Shows two distinct C=O stretching frequencies in the range of 1680-1790 cm⁻¹.[13]

The relative intensities of these bands offer a qualitative measure of the tautomeric composition.

Implications in Drug Development and Coordination Chemistry

The tautomeric state of a fluorinated β-diketone is not merely a structural curiosity; it is a critical determinant of its function.

-

Coordination Chemistry: β-diketones act as ligands, coordinating to metal ions almost exclusively through the deprotonated enol form (the enolate).[1][18] The acidity and stability of the enol tautomer, enhanced by fluorination, directly impact the stability and properties of the resulting metal complexes, which are used as catalysts, MRI contrast agents, and precursors for materials science.[1][19]

-

Drug Development: The ability of a molecule to exist in different tautomeric forms affects its polarity, lipophilicity, and hydrogen bonding capabilities.[13][20] These properties are crucial for membrane permeability, receptor binding, and metabolic stability. Understanding and controlling the tautomeric equilibrium can be a key strategy in rational drug design. For instance, the dominant tautomer will dictate the hydrogen bond donor/acceptor pattern presented to a biological target.

Conclusion

The tautomerism of fluorinated β-diketones is a dynamic and multifaceted phenomenon governed by a delicate interplay of electronic effects from fluorine substituents and environmental factors, especially the solvent. The pronounced shift towards the enol form upon fluorination is a key feature that underpins their utility in a vast range of applications. A comprehensive analytical approach, spearheaded by NMR spectroscopy and supported by UV-Vis and IR techniques, is essential for accurately characterizing the tautomeric equilibrium. For researchers in materials science, catalysis, and drug discovery, a deep, mechanistic understanding of this equilibrium is not just advantageous—it is fundamental to innovation and the rational design of next-generation molecules and materials.

References

-

Salman, S. R., Farrant, R. D., & Lindon, J. C. (1990). Multinuclear magnetic resonance study of tautomerism in fluorinated β‐diketones. Magnetic Resonance in Chemistry, 28(7), 645–650. [Link]

-

Guschin, A. N., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7943. [Link]

-

Hope, E. G., et al. (2005). Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. Journal of Fluorine Chemistry, 126(4), 469-477. [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

Endo, K., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 13(1), 123. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. International Journal of Molecular Sciences, 24(3), 2563. [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-787. [Link]

-

Lemke, F. R. (2013). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. The Journal of Organic Chemistry, 78(15), 7494-7501. [Link]

-

Tayyari, S. F., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Conference Paper. [Link]

-

Gilli, G., et al. (2009). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 33(1), 89-100. [Link]

-

Minder, M. L., et al. (2013). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 90(9), 1218-1221. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6463. [Link]

-

Antiñolo, M., et al. (2021). Keto-enol tautomerism of the fluorinated diketones. Chemosphere, 286, 131562. [Link]

-

Lapi, A., et al. (2015). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 5(12), 8984-8993. [Link]

-

Lapi, A., et al. (2015). Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. IRIS UNINA. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

Cinčić, D., & Stilinović, V. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Crystals, 11(6), 699. [Link]

-

Cinčić, D., & Stilinović, V. (2021). Keto-enol tautomerization in β-diketones. ResearchGate. [Link]

-

Chemservice. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium. SOLEIL Synchrotron. [Link]

-

Sloop, J. C., et al. (2006). Comparison of 13 C and 19 F NMR data for selected trifluoromethyl-β-diketones. ResearchGate. [Link]

-

Pashkevich, K. I., & Filyakova, V. I. (2018). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 87(1), 1-28. [Link]

-

Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4, 247-257. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Archer, R. D. (2004). β-Diketones: Coordination and Application. In Comprehensive Coordination Chemistry II. [Link]

-

Samsonenko, D. G., et al. (2019). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 24(18), 3248. [Link]

-

Antonov, L. (2013). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. Chemical Society Reviews, 42(14), 6066-6083. [Link]

-

Belkacem, Y., et al. (2016). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Computational and Theoretical Chemistry, 1077, 50-58. [Link]

-

Cinčić, D., & Stilinović, V. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. ResearchGate. [Link]

-

Novikov, A. S., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 1152-1156. [Link]

-

Gholipour, M., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 64(5), 521-532. [Link]

-

Zhang, Y., et al. (2023). Single‐crystal X‐ray analysis of the diketo form of asymmetric curcuminoids and coupled with NMR insights into its β ‐Keto‐enol tautomerization at ambient temperature. ChemistrySelect, 8(30), e202301821. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

-

Krutous, A. I., & Melnik, A. A. (2021). Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones. Inorganic Chemistry, 60(5), 3296-3306. [Link]

-

Rogers, M. T., & Burdett, J. L. (1966). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 70(3), 939-943. [Link]

-

Gholami, M., et al. (2013). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Tetrahedron, 69(47), 10133-10140. [Link]

-

Magritech. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

Sources

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Sci-Hub. Multinuclear magnetic resonance study of tautomerism in fluorinated β‐diketones / Magnetic Resonance in Chemistry, 1990 [sci-hub.st]

- 13. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

coordination chemistry of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione with lanthanides

An In-Depth Technical Guide to the Coordination Chemistry of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione with Lanthanides

Authored by: Gemini, Senior Application Scientist

Abstract

The unique photophysical properties of lanthanide ions, characterized by sharp, line-like emission spectra and long luminescence lifetimes, have positioned them at the forefront of materials science, with applications ranging from bioimaging to optoelectronics.[1] However, the parity-forbidden nature of their f-f transitions results in low molar absorptivities, necessitating a sensitization strategy.[2] This guide delves into the coordination chemistry of lanthanide ions with this compound (hfth), a highly effective β-diketonate ligand. We will explore the synthesis, structural characterization, and photophysical properties of these complexes, providing field-proven insights into the causality behind experimental choices and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable luminescent properties of sensitized lanthanide complexes.

The Ligand: A Strategic Molecular Architecture

The efficacy of a lanthanide complex is fundamentally tied to the design of its coordinating ligands. The ligand must serve a dual purpose: to form a stable complex that shields the lanthanide ion from non-radiative decay pathways and to act as an efficient "antenna" to absorb excitation energy and transfer it to the metal center.[3][4] this compound (hfth) is a prime example of a ligand strategically designed for these roles.

Structural Features and Rationale

The hfth ligand is a β-diketone, a class of compounds known to form highly stable chelate complexes with lanthanide ions.[2][5] Its structure is a synergistic combination of three key functional components:

-

The β-Diketone Core: This 1,3-dicarbonyl moiety undergoes keto-enol tautomerization, allowing it to deprotonate and act as a bidentate, monoanionic ligand, forming a stable six-membered chelate ring with the lanthanide ion.

-

The 2-Thienyl Group: This heterocyclic aromatic ring acts as the primary chromophore. Its extended π-system allows for strong absorption of UV light, which is the first step in the energy transfer process.[4]

-

The Heptafluorobutyl Chain: The presence of a highly fluorinated chain has two significant impacts. First, the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the β-diketone protons, facilitating complex formation. Second, replacing C-H oscillators with C-F bonds minimizes non-radiative quenching of the lanthanide's excited state by vibrational overtones, often leading to higher luminescence quantum yields.[5]

Physicochemical Properties

A summary of the key properties of the hfth ligand is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₇O₂S | [6][7] |

| Molecular Weight | 322.20 g/mol | [6][7] |

| Appearance | Clear Liquid | [8] |

| pKa (Predicted) | 5.73 ± 0.46 | [8] |

| Boiling Point | 112 °C (at 8 mmHg) | [8] |

Synthesis of Lanthanide-hfth Complexes: A Self-Validating Protocol

The synthesis of lanthanide-hfth complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the hfth ligand in a suitable solvent. The key to a successful synthesis is the deprotonation of the ligand to enable coordination.

Causality in Experimental Design

-

Choice of Lanthanide Salt: Hydrated lanthanide salts (e.g., LnCl₃·6H₂O) are commonly used due to their ready availability and solubility in polar solvents. Anhydrous salts can be used but require more stringent inert atmosphere techniques.

-

Solvent System: A mixture of ethanol and water is often ideal. Ethanol solubilizes the organic hfth ligand, while water dissolves the lanthanide salt.

-

Base Addition: A weak base, such as ammonium hydroxide or sodium hydroxide, is added dropwise to raise the pH. This facilitates the deprotonation of the β-diketone's acidic proton, creating the anionic form of the ligand (hfth⁻) which then coordinates to the positively charged Ln³⁺ ion. The reaction must be controlled to avoid the precipitation of lanthanide hydroxides at high pH.

-

Stoichiometry: A slight excess of the ligand is sometimes used to ensure the formation of the desired tris-complex, [Ln(hfth)₃]. The reaction typically yields a neutral, eight- or nine-coordinate complex, with the remaining coordination sites occupied by solvent molecules (e.g., water).

Experimental Workflow: Synthesis of [Eu(hfth)₃(H₂O)₂]

This protocol describes a representative synthesis for a europium(III)-hfth complex.

Caption: Schematic of an 8-coordinate [Ln(hfth)₃(H₂O)₂] complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal center. The enolic form of the free hfth ligand will show characteristic C=O and C=C stretching vibrations. Upon coordination, these bond orders are averaged within the chelate ring, leading to distinct shifts in their vibrational frequencies.

| Vibration | Typical Frequency (Free Ligand) | Typical Frequency (Coordinated) | Rationale for Shift |

| ν(C=O) | ~1600-1640 cm⁻¹ | N/A (disappears) | Carbonyl groups lose double bond character upon chelation. |

| ν(C=C) | ~1540-1580 cm⁻¹ | N/A (disappears) | Ene group loses double bond character upon chelation. |

| ν(C=O) + ν(C=C) asymmetric | N/A | ~1550-1620 cm⁻¹ | New coupled vibration from the delocalized chelate ring. |

| ν(C=O) + ν(C=C) symmetric | N/A | ~1450-1520 cm⁻¹ | New coupled vibration from the delocalized chelate ring. |

The disappearance of the free ligand's carbonyl stretch and the appearance of new, lower-frequency bands are definitive evidence of successful coordination.

Photophysical Properties and the Antenna Effect

The intense luminescence of lanthanide β-diketonate complexes is a result of a ligand-mediated energy transfer process known as the "antenna effect". [2]The organic ligand absorbs light far more efficiently than the lanthanide ion itself and funnels that energy to the metal's emissive f-states.

Mechanism of Sensitized Luminescence

The process can be broken down into four key steps:

-

Ligand Excitation: The thienyl chromophore of the hfth ligand absorbs a UV photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁). This process is highly efficient in ligands containing heavy atoms (like sulfur in the thienyl group) or carbonyl groups.

-

Energy Transfer (ET): The crucial step involves the transfer of energy from the ligand's triplet state (T₁) to an excited f-electron state of the coordinated lanthanide ion (Ln³⁺). For this to be efficient, the energy of the ligand's T₁ state must be slightly higher than the accepting energy level of the lanthanide ion.

-

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting a photon. This emission is characterized by the sharp, line-like transitions unique to the specific lanthanide (e.g., red for Eu³⁺, green for Tb³⁺). [5][9]

Caption: The four-step mechanism of the antenna effect in lanthanide complexes.

Key Photophysical Parameters

The performance of a luminescent lanthanide complex is quantified by several parameters, typically measured using photoluminescence spectroscopy.

| Parameter | Description | Significance |

| Excitation Wavelength (λex) | The wavelength of light most efficiently absorbed by the ligand antenna. | Determines the optimal light source for exciting the complex. |

| Emission Wavelength (λem) | The characteristic wavelengths of light emitted by the lanthanide ion. | Defines the color of the luminescence (e.g., ~612 nm for Eu³⁺ ⁵D₀→⁷F₂ transition). [3] |

| Luminescence Lifetime (τ) | The average time the lanthanide ion remains in the excited state before emitting a photon. | Long lifetimes (μs to ms) are a hallmark of lanthanides, allowing for time-resolved measurements to eliminate background fluorescence. [3] |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | Measures the overall efficiency of the light conversion process. Higher values are desirable. |

Table of Representative Data: While specific data for hfth complexes require direct measurement, the table below shows typical values for analogous Eu³⁺ and Tb³⁺ complexes with fluorinated β-diketonate and aromatic ligands, illustrating the expected performance.

| Complex Type | Typical λex (nm) | Typical λem (nm) | Typical Φ (solid state) | Typical τ (ms) |

| [Eu(β-dik)₃·Ancillary] | 340 - 390 | ~592, 612 | 30% - 70% | 0.4 - 0.8 |

| [Tb(β-dik)₃·Ancillary] | 340 - 390 | ~490, 545 | 40% - 80% | 1.0 - 1.8 |

Data compiled from principles discussed in multiple sources.[5][9][10]

Applications in Research and Drug Development

The stable and highly luminescent nature of lanthanide-hfth complexes makes them valuable tools for a variety of advanced applications.

-

Bioimaging and Biosensing: The long luminescence lifetimes allow for time-gated fluorescence microscopy, which eliminates short-lived background autofluorescence from biological samples, leading to exceptionally high signal-to-noise ratios. [1]The complexes can be conjugated to biomolecules to act as specific probes.

-

Drug Development: Used in high-throughput screening (HTS) assays, such as LANCE® (Lanthanide Chelate Excite) and HTRF® (Homogeneous Time-Resolved Fluorescence), to study molecular interactions.

-

Organic Light-Emitting Diodes (OLEDs): The sharp, pure-color emission of europium (red) and terbium (green) complexes makes them excellent candidates for emissive materials in OLED displays, contributing to wider color gamuts and higher energy efficiency. [9]

Conclusion

The coordination chemistry of this compound with lanthanide ions provides a textbook example of rational molecular design for advanced photonic materials. The strategic combination of a β-diketone chelator, a thienyl chromophore, and a fluorinated tail yields stable complexes with highly efficient, ligand-sensitized luminescence. The principles and protocols outlined in this guide offer a solid foundation for researchers and professionals aiming to synthesize, characterize, and apply these remarkable molecules in fields ranging from fundamental research to cutting-edge drug discovery and materials science.

References

-